Suprofen Suprofen Suprofen, also known as R-25061suprofen, belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group. Suprofen is a drug which is used as eye drops to inhibit the miosis (pupil constriction) that may occur during ocular surgery. Suprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Suprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, suprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, suprofen is involved in the suprofen action pathway.
Suprofen is an aromatic ketone that is thiophene substituted at C-2 by a 4-(1-carboxyethyl)benzoyl group. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antirheumatic drug, a peripheral nervous system drug and a drug allergen. It is a member of thiophenes, a monocarboxylic acid and an aromatic ketone.
An ibuprofen-type anti-inflammatory analgesic and antipyretic. It inhibits prostaglandin synthesis and has been proposed as an anti-arthritic. It is no longer approved for use in the United States.
Brand Name: Vulcanchem
CAS No.: 40828-46-4
VCID: VC0544249
InChI: InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)
SMILES: CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O
Molecular Formula: C14H12O3S
Molecular Weight: 260.31 g/mol

Suprofen

CAS No.: 40828-46-4

Inhibitors

VCID: VC0544249

Molecular Formula: C14H12O3S

Molecular Weight: 260.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Suprofen - 40828-46-4

CAS No. 40828-46-4
Product Name Suprofen
Molecular Formula C14H12O3S
Molecular Weight 260.31 g/mol
IUPAC Name 2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid
Standard InChI InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)
Standard InChIKey MDKGKXOCJGEUJW-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O
Canonical SMILES CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O
Appearance Solid powder
Melting Point 124.3 °C
124.3°C
Physical Description Solid
Description Suprofen, also known as R-25061suprofen, belongs to the class of organic compounds known as aryl-phenylketones. These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group. Suprofen is a drug which is used as eye drops to inhibit the miosis (pupil constriction) that may occur during ocular surgery. Suprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Suprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, suprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, suprofen is involved in the suprofen action pathway.
Suprofen is an aromatic ketone that is thiophene substituted at C-2 by a 4-(1-carboxyethyl)benzoyl group. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antirheumatic drug, a peripheral nervous system drug and a drug allergen. It is a member of thiophenes, a monocarboxylic acid and an aromatic ketone.
An ibuprofen-type anti-inflammatory analgesic and antipyretic. It inhibits prostaglandin synthesis and has been proposed as an anti-arthritic. It is no longer approved for use in the United States.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility limited solubility
4.22e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms R 25061
R-25061
R25061
Suprofen
TN 762
TN-762
TN762
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4: Wang LW, Cheng YC, Tsai SW. Process modeling of the lipase-catalyzed dynamic kinetic resolution of (R, S)-suprofen 2,2,2-trifluoroethyl thioester in a hollow-fiber membrane. Bioprocess Biosyst Eng. 2004 Dec;27(1):39-49. Epub 2004 Nov 18. PubMed PMID: 15645310.
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6: Shrivastava SK, Jain DK, Trivedi P. Dextrans--potential polymeric drug carriers for suprofen. Pharmazie. 2003 Nov;58(11):804-6. PubMed PMID: 14664336.
7: O'Donnell JP, Dalvie DK, Kalgutkar AS, Obach RS. Mechanism-based inactivation of human recombinant P450 2C9 by the nonsteroidal anti-inflammatory drug suprofen. Drug Metab Dispos. 2003 Nov;31(11):1369-77. PubMed PMID: 14570769.
8: Moison RM, Rijnkels JM, Podda E, Righele F, Tomasello F, Caffieri S, Beijersbergen van Henegouwen GM. Topically applied vitamin C and cysteine derivatives protect against UVA-induced photodegradation of suprofen in ex vivo pigskin. Photochem Photobiol. 2003 Apr;77(4):343-8. PubMed PMID: 12733644.
9: Sugiura M, Hayakawa R, Xie Z, Sugiura K, Hiramoto K, Shamoto M. Experimental study on phototoxicity and the photosensitization potential of ketoprofen, suprofen, tiaprofenic acid and benzophenone and the photocross-reactivity in guinea pigs. Photodermatol Photoimmunol Photomed. 2002 Apr;18(2):82-9. PubMed PMID: 12147041.
10: Imamura Y, Higuchi T, Otagiri M. Protective effects of suprofen and its methyl ester against inactivation of rabbit kidney carbonyl reductase by phenylglyoxal. J Enzyme Inhib. 2001 Nov;16(5):451-5. PubMed PMID: 11916151.
11: Moser J, Hye A, Lovell WW, Earl LK, Castell JV, Miranda MA. Mechanisms of drug photobinding to proteins: photobinding of suprofen to human serum albumin. Toxicol In Vitro. 2001 Aug-Oct;15(4-5):333-7. PubMed PMID: 11566558.
12: Castro EF, Soraci AL, Franci R, Fogel FA, Tapia MO. Disposition of suprofen enantiomers in the cat. Vet J. 2001 Jul;162(1):38-43. PubMed PMID: 11409928.
13: Sarabia Z, Hernández D, Castell JV, van Henegouwen GM. Photoreactivity of tiaprofenic acid and suprofen using pig skin as an ex vivo model. J Photochem Photobiol B. 2000 Oct;58(1):32-6. PubMed PMID: 11195850.
14: Starrs SM, Davies RJ. Sequence specificity of alkali-labile DNA damage photosensitized by suprofen. Photochem Photobiol. 2000 Sep;72(3):291-7. PubMed PMID: 10989597.
15: Lin CN, Tsai SW. Dynamic kinetic resolution of suprofen thioester via coupled trioctylamine and lipase catalysis. Biotechnol Bioeng. 2000 Jul 5;69(1):31-8. PubMed PMID: 10820328.
16: Chiou YJ, Tomer KB, Smith PC. Effect of nonenzymatic glycation of albumin and superoxide dismutase by glucuronic acid and suprofen acyl glucuronide on their functions in vitro. Chem Biol Interact. 1999 Jul 1;121(2):141-59. PubMed PMID: 10418961.
17: Castell JV, Hernández D, Gómez-Lechón MJ, Lahoz A, Miranda MA, Morera IM, Pérez-Prieto J, Sarabia Z. Photobinding of tiaprofenic acid and suprofen to proteins and cells: a combined study using radiolabeling, antibodies and laser flash photolysis of model bichromophores. Photochem Photobiol. 1998 Nov;68(5):660-5. PubMed PMID: 9825695.
18: Sortino S, De Guidi G, Marconi G, Monti S. Triplet photochemistry of suprofen in aqueous environment and in the beta-cyclodextrin inclusion complex. Photochem Photobiol. 1998 Jun;67(6):603-11. PubMed PMID: 9687264.
19: Giammona G, Pitarresi G, Tomarchio V, De Guidi G, Giuffrida S. Swellable microparticles containing Suprofen: evaluation of in vitro release and photochemical behaviour. J Control Release. 1998 Feb 12;51(2-3):249-57. PubMed PMID: 9685923.
20: Ward DA. Comparative efficacy of topically applied flurbiprofen, diclofenac, tolmetin, and suprofen for the treatment of experimentally induced blood-aqueous barrier disruption in dogs. Am J Vet Res. 1996 Jun;57(6):875-8. PubMed PMID: 8725816.
PubChem Compound 5359
Last Modified Nov 11 2021
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